

# Application Notes and Protocols for the Diastereoselective Hydrogenation of Substituted Quinolines

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## Compound of Interest

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The diastereoselective hydrogenation of substituted quinolines is a pivotal transformation in synthetic chemistry, providing access to chiral 1,2,3,4-tetrahydroquinolines. These saturated heterocyclic motifs are core structures in a multitude of natural products, pharmaceuticals, and agrochemicals. Achieving high diastereoselectivity in this reaction is crucial, particularly when the substrate already possesses a stereocenter or when multiple new stereocenters are created. This document provides detailed application notes and protocols for the diastereoselective hydrogenation of substituted quinolines, focusing on methodologies employing Iridium, Ruthenium, and Rhodium catalysts.

## Introduction

The catalytic asymmetric hydrogenation of quinolines has been extensively studied, leading to highly enantioselective methods. Diastereoselective variants of this reaction are critical for the synthesis of complex molecules with multiple stereocenters. The choice of metal catalyst, chiral ligand, and reaction conditions is paramount in controlling the stereochemical outcome. This guide summarizes key quantitative data, provides detailed experimental protocols for seminal methodologies, and visualizes the underlying workflows and mechanisms to aid researchers in the successful application of these powerful synthetic tools.

## Data Presentation: A Comparative Overview

The following tables summarize the performance of various catalytic systems in the diastereoselective hydrogenation of substituted quinolines. The data is organized by the metal catalyst to facilitate comparison.

## Table 1: Iridium-Catalyzed Diastereoselective Hydrogenation of 2,3-Disubstituted Quinolines

Iridium catalysts, particularly in combination with chiral phosphine-based ligands and an iodine additive, have proven highly effective for the cis-selective hydrogenation of 2,3-disubstituted quinolines.

Entry	Substrate (R1, R2)	Chiral Ligand	Catalyst Loading (mol %)	H <sub>2</sub> Pressure (psi)	Solvent	Temp (°C)	Time (h)	Yield (%)	d.r. (cis:trans)	ee (%)
1	R1=Ph, R2=Me	(S)-MeO-BIPH-EP	1.0 [Ir] / 2.2 [L]	700	Toluene	25	24	>99	>20:1	94
2	R1=p-MeO-Ph, R2=Me	(S)-MeO-BIPH-EP	1.0 [Ir] / 2.2 [L]	700	Toluene	25	24	96	>20:1	93
3	R1=p-F-Ph, R2=Me	(S)-MeO-BIPH-EP	1.0 [Ir] / 2.2 [L]	700	Toluene	25	24	98	>20:1	95
4	R1=2-Naphtyl, R2=Me	(S)-MeO-BIPH-EP	1.0 [Ir] / 2.2 [L]	700	Toluene	25	24	95	>20:1	93
5	R1=Ph, R2=Et	(S)-MeO-BIPH-EP	1.0 [Ir] / 2.2 [L]	700	Toluene	25	24	97	>20:1	92
6	2,3-Cyclohexen	(S)-MeO-	1.0 [Ir] /	700	Toluene	25	24	97	>20:1	83

oquin	BIPH	2.2
oline	EP	[L]

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\*Data compiled from studies on  $[\text{Ir}(\text{COD})\text{Cl}]_2/\text{phosphine}/\text{I}_2$  systems.[1][2][3] Diastereomeric ratio (d.r.) and enantiomeric excess (ee) were determined by HPLC and/or NMR analysis.[1][2]

## Table 2: Ruthenium-Catalyzed Diastereoselective Hydrogenation of 2,3-Disubstituted Quinolines

Chiral cationic Ruthenium(II) complexes with N-monosulfonylated diamine ligands are highly efficient for the hydrogenation of various quinoline derivatives. While often noted for high enantioselectivity, diastereoselectivity can be variable.

Entry	Substrate (R1, R2)	Catalyst System	Catalyst Loading (mol %)	H <sub>2</sub> Pressure (atm)	Solvent	Temp (°C)	Time (h)	Yield (%)	d.r. (syn: anti)	ee (syn, %)
1	R1=Ph, R2=Methyl	(R,R)-TsDPEN-Ru	1.0	50	MeOH	50	24	95	40:60	96
2	2,3-Cyclooctenoquinoline	(R,R)-TsDPEN-Ru	1.0	50	MeOH	50	24	>99	>99:1	95
3	2,3-Cycloheptenoquinoline	(R,R)-TsDPEN-Ru	1.0	50	MeOH	50	24	>99	12:1	93
4	2,3-Cyclohexenoquinoline	(R,R)-TsDPEN-Ru	1.0	50	MeOH	50	24	>99	1:5	17

\*Data from studies on chiral cationic  $\eta^6$ -arene–N-tosylethylenediamine–Ru(II) complexes.[4][5]  
The diastereoselectivity is highly dependent on the substrate structure.[5]

## Table 3: Rhodium-Catalyzed Diastereoselective Hydrogenation of Quinolines

Rhodium catalysts have been effectively used for the diastereoselective hydrogenation of the carbocyclic ring of quinolines, particularly when a chiral auxiliary is attached to the substrate.

This approach creates stereocenters on the newly formed 5,6,7,8-tetrahydroquinoline ring.

Entry	Substrate	Catalyst	H <sub>2</sub> Pressure (atm)	Solvent	Temp (°C)	Time (h)	Yield (%)	d.r.
1	2-(Oxazolidinone)-quinoline	PtO <sub>2</sub>	50	TFA	25	12	92	89:11
2	2-(Oxazolidinone)-6-MeO-quinoline	PtO <sub>2</sub>	50	TFA	25	12	89	85:15
3	5,6,7,8-THQ with oxazolidinone	5% Rh/C	50	Acetic Acid	25	24	95	>99:1 (de)

\*This table illustrates a two-step hydrogenation strategy where the first step (Entries 1, 2) achieves diastereoselective hydrogenation of the carbocyclic ring, and the second step (Entry 3) with a Rhodium catalyst hydrogenates the heterocyclic ring with cleavage of the auxiliary.<sup>[6]</sup>  
<sup>[7]</sup> THQ = Tetrahydroquinoline. de = diastereomeric excess.

## Experimental Protocols

The following are generalized protocols for the diastereoselective hydrogenation of substituted quinolines. Safety Precaution: These reactions involve hydrogen gas under pressure and

should only be performed by trained personnel in a well-ventilated fume hood using appropriate high-pressure equipment.

## Protocol 1: Iridium-Catalyzed cis-Selective Hydrogenation of 2,3-Disubstituted Quinolines

This protocol is based on the highly efficient  $[\text{Ir}(\text{COD})\text{Cl}]_2$ /chiral bisphosphine/ $\text{I}_2$  catalytic system.<sup>[1][2]</sup>

### Materials:

- $[\text{Ir}(\text{COD})\text{Cl}]_2$  (Iridium(I) cyclooctadiene chloride dimer)
- Chiral bisphosphine ligand (e.g., (S)-MeO-BIPHEP)
- Iodine ( $\text{I}_2$ )
- Substituted quinoline
- Anhydrous and degassed solvent (e.g., Toluene)
- Hydrogen gas (high purity)
- Glass-lined stainless-steel autoclave with a magnetic stir bar

### Procedure:

- **Catalyst Preparation:** In a glovebox, to a vial, add  $[\text{Ir}(\text{COD})\text{Cl}]_2$  (0.005 mmol, 1 mol% Ir) and the chiral ligand (0.011 mmol, 2.2 mol%). Add 1 mL of the reaction solvent and stir for 10-15 minutes.
- **Reaction Setup:** In the autoclave, place the substituted quinoline (0.5 mmol, 1.0 equiv) and iodine (0.05 mmol, 10 mol%).
- **Addition of Catalyst:** Transfer the prepared catalyst solution to the autoclave via syringe. Wash the vial with an additional 2-3 mL of solvent and add it to the autoclave to ensure complete transfer.

- Hydrogenation: Seal the autoclave securely. Purge the system with hydrogen gas 3-5 times to remove air. Pressurize the autoclave to the desired pressure (e.g., 700 psi / ~48 atm).
- Reaction: Place the autoclave on a magnetic stirrer plate and stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) for the required time (e.g., 24 hours).
- Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a safe manner.
- Isolation: Open the autoclave, and transfer the reaction mixture to a round-bottom flask. Concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tetrahydroquinoline product.
- Analysis: Determine the conversion and diastereomeric ratio by  $^1\text{H}$  NMR analysis of the crude reaction mixture. Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

## Protocol 2: Ruthenium-Catalyzed Hydrogenation of Substituted Quinolines

This protocol is adapted from methodologies using chiral cationic  $\eta^6$ -arene-N-sulfonylated diamine-Ru(II) complexes.<sup>[4]</sup>

### Materials:

- Chiral Ruthenium catalyst (e.g., [(R,R)-TsDPEN]RuCl(p-cymene))
- Substituted quinoline
- Anhydrous and degassed solvent (e.g., Methanol)
- Hydrogen gas (high purity)
- Glass-lined stainless-steel autoclave with a magnetic stir bar

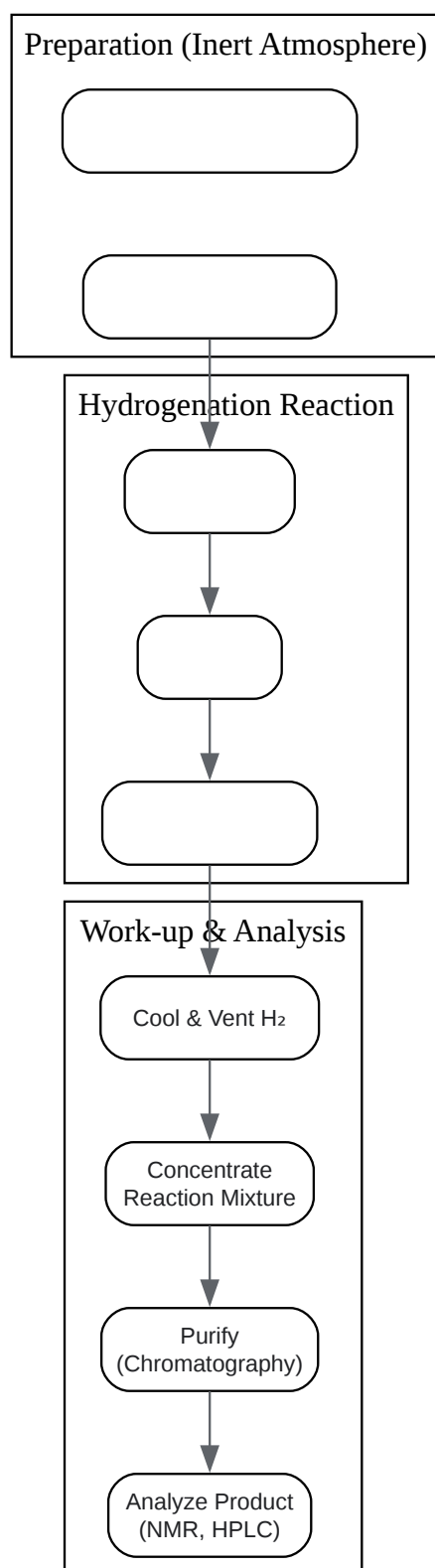
### Procedure:

- **Reaction Setup:** In a glovebox, charge the autoclave with the chiral Ruthenium catalyst (0.005 mmol, 1.0 mol%) and the substituted quinoline (0.5 mmol, 1.0 equiv).
- **Solvent Addition:** Add the anhydrous and degassed solvent (e.g., 2-3 mL of Methanol) to the autoclave via syringe.
- **Hydrogenation:** Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge with hydrogen gas 3-5 times. Pressurize the autoclave to the desired pressure (e.g., 50 atm).
- **Reaction:** Place the autoclave in a temperature-controlled heating block or oil bath set to the desired temperature (e.g., 50 °C). Stir the reaction vigorously for the specified time (e.g., 24 hours).
- **Work-up:** Cool the autoclave to room temperature and carefully vent the hydrogen pressure.
- **Isolation and Purification:** Open the autoclave and concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel.
- **Analysis:** Determine conversion and diastereomeric ratio by  $^1\text{H}$  NMR. Determine the enantiomeric excess by chiral HPLC analysis.

## Visualizations

### General Experimental Workflow

The following diagram illustrates the typical workflow for a diastereoselective hydrogenation experiment in a high-pressure autoclave.

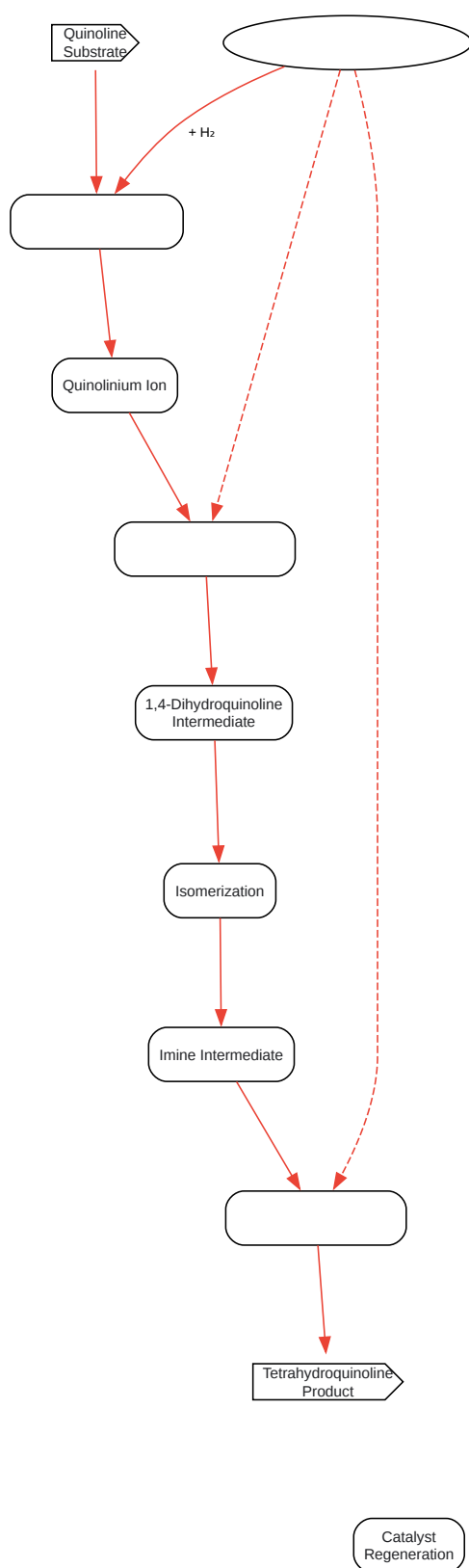


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General workflow for diastereoselective hydrogenation.

## Proposed Catalytic Cycle for Ru-Catalyzed Hydrogenation

The hydrogenation of quinolines by chiral cationic Ruthenium catalysts is proposed to proceed via an outer-sphere mechanism, involving a stepwise transfer of a proton and a hydride.[5]



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